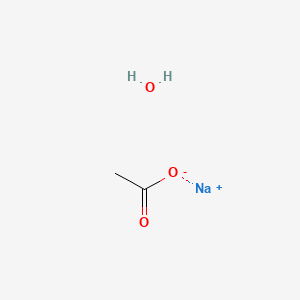Sodium acetate hydrate
CAS No.: 31304-44-6
Cat. No.: VC3972414
Molecular Formula: C2H5NaO3
Molecular Weight: 100.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31304-44-6 |
|---|---|
| Molecular Formula | C2H5NaO3 |
| Molecular Weight | 100.05 g/mol |
| IUPAC Name | sodium;acetate;hydrate |
| Standard InChI | InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 |
| Standard InChI Key | DGPIGKCOQYBCJH-UHFFFAOYSA-M |
| SMILES | CC(=O)[O-].O.[Na+] |
| Canonical SMILES | CC(=O)[O-].O.[Na+] |
Introduction
Chemical and Structural Characteristics of Sodium Acetate Hydrate
Molecular Composition and Hydration States
Sodium acetate hydrate exists primarily in two forms: the trihydrate (NaCH₃CO₂·3H₂O) and the anhydrous salt (NaCH₃CO₂). The trihydrate crystallizes in a monoclinic system, with lattice parameters confirmed by X-ray diffraction studies . Its structure comprises sodium ions coordinated by acetate anions and water molecules, forming a stable crystalline network. The anhydrous form, produced by heating the trihydrate above 120°C , exhibits a higher density of 1.45 g/cm³ compared to the trihydrate’s bulk density of 900 kg/m³ .
Physicochemical Properties
Critical physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 58°C (trihydrate) | |
| Boiling Point | >400°C | |
| Solubility in Water | 762 g/L at 20°C | |
| pH (0.1M solution) | 8.9 | |
| Enthalpy of Fusion (ΔH) | 20.25 kJ/mol at 331.7 K |
The trihydrate undergoes incongruent melting at 58°C, decomposing into anhydrous sodium acetate and a saturated solution . Phase transition studies reveal an entropy change (ΔS) of 114.2 J/mol·K during this process .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Sodium acetate trihydrate is synthesized via neutralization reactions:
The solution is evaporated to induce crystallization, yielding trihydrate crystals. Industrial production in the U.S. exceeds 10 million pounds annually, with primary sectors including chemicals, textiles, and food processing .
Crystallization Control
Recent advancements utilize polymer additives like poly(methacrylic acid) sodium salt (Na-PMAA) to suppress incongruent melting. At 1 wt% Na-PMAA, solutions with up to 58.24 wt% sodium acetate remain stable upon heating, preventing anhydrous phase separation . This innovation enhances reliability in heat storage applications.
Recent Research and Innovations
Crystallization Studies
In situ X-ray diffraction has elucidated the role of Na-PMAA in altering crystal morphology. At 1 wt% additive, needle-like anhydrous crystals form instead of plates, enhancing redissolution rates .
Medical Applications
Clinical trials demonstrate efficacy in managing hyponatremia, with intravenous doses restoring serum sodium levels by 4–6 mmol/L within 24 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume